molecular formula C19H25N3O2S B2701788 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-21-8

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2701788
CAS No.: 1105238-21-8
M. Wt: 359.49
InChI Key: UENNDDZKCMTHOF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemically synthesized small molecule designed for research applications. It belongs to the class of unsymmetrical N,N'-diaryl ureas, which are prominent in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets, mimicking transition states in enzymatic reactions . The core urea scaffold is recognized for its significant potential in anticancer drug design, as seen in FDA-approved drugs like Sorafenib and Regorafenib, which function as kinase inhibitors . Furthermore, aryl urea derivatives have been investigated for the treatment of metabolic conditions such as obesity, highlighting the versatility of this chemical class in pharmaceutical research . The molecular structure of this compound incorporates a thiophene heterocycle, a common feature in materials science and pharmaceuticals that can influence electronic properties and binding affinity . It also contains a pyrrolidine ring, a saturated moiety often used to improve solubility and pharmacokinetic properties. This combination of features makes this urea derivative a compound of high interest for researchers exploring new chemical entities in areas including but not limited to kinase inhibition, metabolic disease pathways, and inflammatory conditions . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-2-24-18-8-4-3-7-16(18)21-19(23)20-13-17(15-9-12-25-14-15)22-10-5-6-11-22/h3-4,7-9,12,14,17H,2,5-6,10-11,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENNDDZKCMTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 2-ethoxyphenol with an appropriate halogenating agent.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via nucleophilic substitution reactions using pyrrolidine and a suitable electrophile.

    Formation of the Thiophenyl Intermediate: The thiophenyl group can be synthesized through the reaction of thiophene with an appropriate halogenating agent.

    Coupling Reactions: The final step involves coupling the intermediates to form the urea derivative. This can be achieved through the reaction of the ethoxyphenyl intermediate with the pyrrolidinyl-thiophenyl intermediate in the presence of a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

Compound Name/Structure Key Substituents Biological Activity/Application Reference
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridin-2-yl)methyl]thio}phenyl)urea (7n) Chloro, trifluoromethylphenyl; pyridinyl-thio group Kinase inhibition (inferred)
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2) Bromo, methoxypyridinyloxy Glucokinase activation (explicit)
1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea (7d) Cyanophenyl; pyrrolidinyl-pyrimidine Cannabinoid receptor 1 allosteric modulation
1-(2-Hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea (Patent Example) Hydroxymethylphenyl; trifluoromethoxyphenyl Epilepsy/psychosis treatment (patent claim)
1-(Isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea (BD337175) Isoquinolinyl; pyrrolidinyl-ethyl Undisclosed (pharmaceutical screening)
1-(2-((S)-Piperidin-3-ylcarbamoyl)-5-(3-fluorophenyl)thiophen-3-yl)urea Thiophene; fluorophenyl Undisclosed (structural focus)

Key Observations

Role of Pyrrolidine: The pyrrolidin-1-yl group is recurrent in compounds like 7d (cannabinoid modulator) and BD337175, suggesting its utility in enhancing binding affinity or cooperativity with receptors . In the target compound, this group may similarly stabilize interactions via hydrogen bonding or hydrophobic effects.

Thiophene vs. Pyrimidine/Thio Groups: The thiophen-3-yl moiety in the target compound contrasts with pyrimidine (7d) or pyridinyl-thio (7n) groups in analogs.

Ethoxyphenyl vs. Halogenated/Substituted Phenyl Groups :

  • The 2-ethoxyphenyl group in the target compound is less electron-deficient than chloro- or trifluoromethyl-substituted phenyl rings (e.g., 7n, patent examples). This could reduce binding to targets requiring strong electron-withdrawing groups but improve solubility .

Biological Implications: Glucokinase activators (e.g., Compound 2) and cannabinoid modulators (e.g., 7d) highlight urea derivatives' versatility. The target compound’s structure aligns with scaffolds known for CNS activity (e.g., epilepsy-related patents), though its specific targets remain unverified .

Research Findings and Hypotheses

  • Synthetic Accessibility : The presence of pyrrolidine and thiophene aligns with synthetic routes described in patents (e.g., Example 53 in ), suggesting feasible scalability .
  • Structure-Activity Relationships (SAR): Substitution at the phenyl ring (e.g., ethoxy vs. chloro) correlates with altered lipophilicity and target engagement .
  • Therapeutic Potential: Structural parallels to CNS-active ureas () suggest possible applications in neurological disorders, though experimental validation is required .

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N2OS\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}\text{S}

This structure features an ethoxy group, a pyrrolidine moiety, and a thiophene ring, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar urea linkages exhibit significant anticancer activities. For instance, thio-ureas have been reported to show broad-spectrum antitumor effects. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 15 to 30 μM .

Antimicrobial Activity

Compounds containing thiophene and urea functionalities have also shown promising antimicrobial properties. A study reported that derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored, revealing that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism through which 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea may exert therapeutic effects in inflammatory conditions .

Enzyme Inhibition

The primary mechanism of action for many urea derivatives involves the inhibition of specific enzymes that play critical roles in disease progression. For example, inhibition of kinases involved in cancer cell signaling pathways has been observed, contributing to reduced cell proliferation and increased apoptosis in tumor cells .

Interaction with Receptors

The compound may also interact with various biological receptors. The presence of the pyrrolidine group suggests potential binding to neurotransmitter receptors, which could influence neuropharmacological activities .

Study 1: Anticancer Activity Assessment

In a controlled study, a derivative similar to 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 μM, with specific activity noted against ovarian cancer cells (GI50 = 21.5 μM) and prostate cancer (GI50 = 25.9 μM) .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related urea compounds against E. coli and S. aureus. The results showed that at a concentration of 5 μg/mL, the compound exhibited a 90% reduction in bacterial growth, highlighting its potential as an antimicrobial agent .

Data Summary Table

Activity Type Target IC50/MIC Reference
AnticancerOvarian CancerGI50 = 21.5 μM
Prostate CancerGI50 = 25.9 μM
AntimicrobialStaphylococcus aureusMIC = 0.5 μg/mL
Escherichia coliMIC = 1 μg/mL
Anti-inflammatoryCOX-2 InhibitionNot specified

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